![molecular formula C24H33Cl2N5O2 B12298819 (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)
(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) is a complex organic compound that features a chlorophenyl group, a hydroxy-methyl-cyclopenta-pyrimidinyl group, and a piperazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) typically involves multi-step organic synthesis. The process may start with the preparation of the chlorophenyl derivative, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The cyclopenta-pyrimidinyl group can be synthesized via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the chlorophenyl group would yield a phenyl derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) would involve its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the piperazinyl group could interact with polar or charged residues.
相似化合物的比较
Similar Compounds
(S)-2-(4-Chlorophenyl)-1-(4-piperazin-1-yl)-3-(isopropyl): Lacks the hydroxy-methyl-cyclopenta-pyrimidinyl group.
(S)-2-(4-Chlorophenyl)-1-(4-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)-3-(isopropyla): Lacks the piperazinyl group.
Uniqueness
The unique combination of functional groups in (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla) provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C24H33Cl2N5O2 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C24H32ClN5O2.ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;1H |
InChI 键 |
DGGYVQQEWGRNDH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


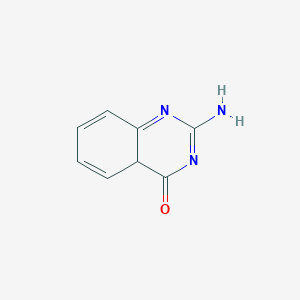
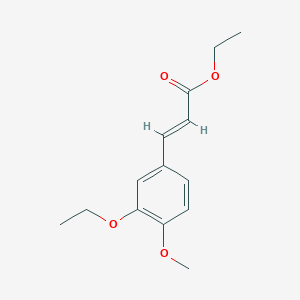
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12298747.png)
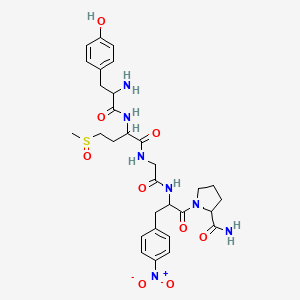
![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)

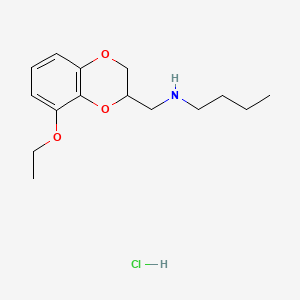
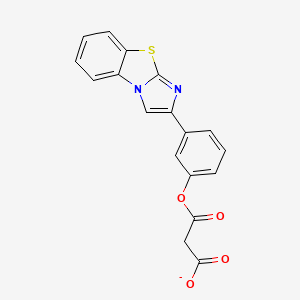
![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)

![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)
